molecular formula C14H20N4O B2752085 2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034420-03-4

2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No.: B2752085
CAS No.: 2034420-03-4
M. Wt: 260.341
InChI Key: XLIQUQXKDNDQKB-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure integrates three pharmaceutically relevant components: a lipophilic cyclopentyl group, an ethanone linker, and a complex azetidine ring bearing a pyrimidin-2-ylamino substituent. The azetidine ring, a four-membered nitrogen-containing heterocycle, is prized in modern drug design for its conformationally restricting properties, which can lead to enhanced selectivity and binding affinity for biological targets by decreasing the entropy penalty upon binding . The pyrimidine ring is a ubiquitous scaffold in FDA-approved drugs and is frequently employed in the design of kinase inhibitors and other targeted therapies. This combination of features suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules, or as a core scaffold for the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutic agents. Research into compounds containing similar azetidine structures has shown their relevance in areas such as the inhibition of enzymes like acetylcholinesterase, which is a target for neurodegenerative diseases . The presence of the hydrogen-bond donor and acceptor groups from the pyrimidinylamino moiety may facilitate specific interactions with active sites of enzymes or protein receptors. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to rely on their own experimental data to determine the compound's specific properties and suitability for their applications.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-13(8-11-4-1-2-5-11)18-9-12(10-18)17-14-15-6-3-7-16-14/h3,6-7,11-12H,1-2,4-5,8-10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIQUQXKDNDQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.

    Attachment of the Pyrimidin-2-ylamino Group: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced to the azetidine ring.

    Formation of the Ethanone Moiety: The ethanone group is typically introduced through acylation reactions, using reagents like acyl chlorides or anhydrides.

    Cyclopentyl Group Introduction: The cyclopentyl group can be attached via alkylation reactions, often using cyclopentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone may exhibit significant anticancer properties. The pyrimidine component is often associated with various pharmacological effects, including anti-inflammatory and antitumor activities. Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes involved in tumor growth, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Study:
A study exploring analogs of this compound demonstrated its ability to inhibit CDK4, a key regulator of cell proliferation. This inhibition can lead to reduced tumor growth in preclinical models of cancer .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential applications in treating inflammatory diseases. Compounds with similar pyrimidine structures have been shown to possess anti-inflammatory effects, indicating that this compound may also contribute to alleviating inflammation through mechanisms involving cytokine modulation and inhibition of inflammatory pathways .

Case Study:
In vitro studies have demonstrated that derivatives of this compound can reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting its utility as an anti-inflammatory agent .

Pharmacological Mechanisms

The pharmacological mechanisms by which this compound exerts its effects are multifaceted:

  • CDK Inhibition: By inhibiting cyclin-dependent kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells.
  • Cytokine Modulation: The compound may alter cytokine profiles, reducing inflammation and potentially improving outcomes in inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be approached through various methodologies that optimize yield and purity. Structural derivatives are also being explored to enhance biological activity or improve pharmacokinetic properties.

Compound NameStructure FeaturesUnique Characteristics
4-Amino-pyrimidinePyrimidine core with amino groupKnown for anti-inflammatory properties
2-AzetidinoneContains an azetidine ringExhibits antibacterial activity
Cyclopentyl-pyrimidine derivativesCombines cyclopentane with various functional groupsPotentially enhanced lipophilicity
Pyrido[2,3-d]pyrimidine derivativesFused pyridine-pyrimidine structureNotable for antitumor activity

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylamino group is likely involved in hydrogen bonding and other interactions with the target, while the azetidine ring provides structural rigidity.

Comparison with Similar Compounds

Key Features:

  • Core Structure : The azetidine ring (a 4-membered nitrogen heterocycle) enhances conformational rigidity, which may improve target binding specificity.
  • Substituents : The pyrimidine group introduces hydrogen-bonding capabilities, while the cyclopentyl group contributes to lipophilicity, influencing pharmacokinetics .
  • Synthesis: Analogous hydroxyacetophenones, such as 2-cyclopentyl-1-(2-hydroxy-3-methylphenyl)ethanone, are synthesized via the Hoesch reaction using cyclopentylacetonitrile and phenolic derivatives .

Structural Analogs

The compound shares structural motifs with several classes of bioactive molecules, including azetidine-containing TLR antagonists and pyrimidine/ethanone derivatives.

Compound Name Key Structural Features Molecular Weight Biological Activity Source
Target Compound Cyclopentyl, azetidine-pyrimidine, ethanone ~317.4 g/mol Potential kinase/TLR modulation (inferred) N/A
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Azetidine-morpholine-quinoline core ~504.5 g/mol TLR7-9 antagonist (SLE treatment) EP 2023
2-Phenyl-1-(pyridin-2-yl)ethanone Phenyl, pyridine, ethanone 197.2 g/mol Therapeutic target interactions (e.g., kinase inhibition) CymitQuimica
2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone Cyclohexyl, nitro-dihydroxyphenyl 279.3 g/mol Antioxidant/antimicrobial applications Handbook of Hydroxyacetophenones

Key Observations :

  • Azetidine Derivatives: The target compound’s azetidine-pyrimidine motif resembles TLR antagonists (e.g., EP 2023), but its cyclopentyl group may reduce polarity compared to morpholine-quinoline analogs .

Pharmacological and Functional Comparisons

TLR Antagonists

Compounds like those in EP 2023 utilize azetidine rings to antagonize TLR7-9, critical in autoimmune diseases. The target compound’s pyrimidine group could mimic nucleoside recognition in TLR pathways, though its cyclopentyl substituent may alter solubility and bioavailability compared to morpholine-based derivatives .

Pyrimidine-Thioacetate Derivatives

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () shares a pyrimidine core but replaces azetidine with thietane. The thioether linkage in enhances metabolic stability, whereas the target’s azetidine may improve binding kinetics .

Hydroxyacetophenones

2-Cyclopentyl-1-(2-hydroxy-3-methylphenyl)ethanone () demonstrates how substituents like hydroxyl groups influence antioxidant activity.

Biological Activity

2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other cell proliferative disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a cyclopentyl moiety, an azetidine ring, and a pyrimidine derivative. This structural complexity is believed to contribute to its biological activity.

Component Description
Cyclopentyl GroupProvides lipophilicity and structural stability.
Azetidine RingInvolved in various biochemical interactions.
Pyrimidine MoietyAssociated with anti-inflammatory and antitumor effects.

Research indicates that compounds similar to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4. CDKs are crucial for regulating the cell cycle, and their inhibition can lead to reduced cell proliferation, making these compounds potential candidates for cancer therapy .

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer properties. The following points summarize its potential effects:

  • Inhibition of Tumor Growth : The compound may inhibit enzymes involved in tumor growth and proliferation, potentially affecting resistant cancer types.
  • Anti-inflammatory Effects : The pyrimidine component is often linked to anti-inflammatory activities, which could enhance the therapeutic profile against cancers associated with inflammation.

Research Findings

Several studies have investigated the biological activity of structurally similar compounds:

  • Cyclin-dependent Kinase Inhibition : Compounds with similar structures have been shown to inhibit CDK4, leading to decreased cell division rates in various cancer cell lines .
  • Cell Proliferation Studies : In vitro studies demonstrated that derivatives of pyrimidine can significantly reduce the proliferation of specific cancer cells, suggesting a promising pathway for therapeutic applications .

Case Studies

A focused library evaluation involving 3-(4-(2-(arylamino)pyrimidin-4-yl)-1-pyrazol-1-yl)propanenitriles revealed that certain derivatives exhibited potent inhibitory effects on JAK2 kinase, a target relevant for various cancers . Although not directly related to this compound, these findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous azetidine derivatives are synthesized using ethanol as a solvent under reflux (78–80°C) with piperidine as a catalyst for 2 hours, as demonstrated in Scheme 2 and Scheme 3 . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to enhance yield. Reaction progress should be monitored via TLC or HPLC to identify intermediate formation and byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer : Essential techniques include:
  • NMR (1H/13C) for confirming azetidine ring conformation and pyrimidine substitution patterns.
  • HRMS for molecular weight validation.
  • FT-IR to verify carbonyl (C=O) and amine (N-H) functional groups.
    Discrepancies in NMR integrations or unexpected peaks may arise from residual solvents or tautomeric forms. Cross-validate with LC-MS purity data and repeat measurements under controlled conditions (e.g., deuterated solvent stability) .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect experimental outcomes?

  • Methodological Answer : Test solubility in graded polarity solvents: DMSO (high polarity), ethanol (moderate), and dichloromethane (low). Solubility impacts crystallization and bioassay reproducibility. For insoluble batches, consider sonication or co-solvent systems (e.g., DMSO:water mixtures). Document solubility thresholds to guide formulation in biological assays .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store at -20°C for long-term stability, as recommended for structurally similar azetidine derivatives .
  • Follow waste disposal guidelines for nitrile-containing compounds to avoid environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyrimidin-2-ylamino-azetidine pharmacophore?

  • Methodological Answer :
  • Synthesize analogs with variations in the cyclopentyl group (e.g., cyclohexyl, aromatic substituents) and azetidine ring substituents.
  • Use molecular docking to predict binding affinity to kinase targets (e.g., JAK/STAT pathways).
  • Validate via enzymatic assays (IC50 measurements) and compare with computational models. Reference bis-heterocyclic analogs (e.g., bis-pyrimidines) for activity benchmarks .

Q. What advanced analytical methods resolve conflicting data on stereochemical purity?

  • Methodological Answer :
  • Chiral HPLC with polysaccharide columns to separate enantiomers.
  • X-ray crystallography for absolute configuration determination.
  • Dynamic NMR to study ring puckering in the azetidine moiety, which may cause signal splitting .

Q. How do pH and temperature affect the stability of the azetidine ring in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Incubate the compound in buffers (pH 3–9) at 25°C and 40°C.
  • Monitor degradation via UPLC-MS at intervals (0, 7, 14 days).
  • Identify degradation products (e.g., ring-opened amines) and model kinetic stability using Arrhenius plots .

Q. What environmental impact assessment strategies apply to this compound?

  • Methodological Answer : Follow protocols from Project INCHEMBIOL:
  • Determine logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Use OECD Test Guideline 301 for ready biodegradability.
  • Assess ecotoxicity via Daphnia magna or algal growth inhibition assays .

Q. How should researchers address contradictory bioactivity results across cell-based vs. in vivo models?

  • Methodological Answer :
  • Verify compound solubility and stability in cell culture media (e.g., serum protein binding).
  • Compare pharmacokinetic profiles (Cmax, AUC) in rodent models.
  • Use PBPK modeling to reconcile discrepancies between in vitro potency and in vivo efficacy .

Q. What statistical methods are recommended for analyzing dose-response data in kinase inhibition assays?

  • Methodological Answer :
  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Report 95% confidence intervals and use bootstrap resampling for small sample sizes .

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